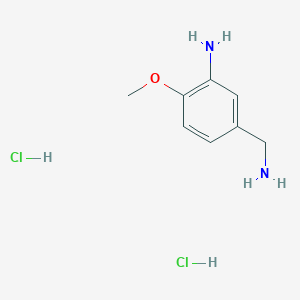
5-(Aminomethyl)-2-methoxyaniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-2-methoxyaniline dihydrochloride is an organic compound that features both an amine and a methoxy group attached to a benzene ring. This compound is often used in various chemical reactions due to its unique structure, which allows it to participate in multiple types of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methoxyaniline dihydrochloride typically involves the following steps:
Starting Material: The process begins with 2-methoxyaniline.
Formylation: The 2-methoxyaniline undergoes formylation to introduce a formyl group at the para position.
Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-2-methoxyaniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the replacement of the methoxy group with other functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-2-methoxyaniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-2-methoxyaniline dihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)-2-methoxyaniline: Lacks the dihydrochloride salt form.
2-Methoxyaniline: Does not have the aminomethyl group.
5-(Aminomethyl)-2-hydroxyaniline: Contains a hydroxy group instead of a methoxy group.
Uniqueness
5-(Aminomethyl)-2-methoxyaniline dihydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
102677-72-5 |
|---|---|
Molekularformel |
C8H13ClN2O |
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
5-(aminomethyl)-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-6(5-9)4-7(8)10;/h2-4H,5,9-10H2,1H3;1H |
InChI-Schlüssel |
PDVNEBNLHOAVQC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN)N.Cl.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN)N.Cl |
Synonyme |
5-(AMINOMETHYL)-2-METHOXYANILINE DIHYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















